molecular formula C12H15NO2S2 B13775663 Carbomethoxymethyl benzylmethyl dithiocarbamate CAS No. 64057-87-0

Carbomethoxymethyl benzylmethyl dithiocarbamate

Cat. No.: B13775663
CAS No.: 64057-87-0
M. Wt: 269.4 g/mol
InChI Key: WALPFCHWMYDJPG-UHFFFAOYSA-N
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Description

Carbomethoxymethyl benzylmethyl dithiocarbamate is a member of the dithiocarbamate family, which are organosulfur compounds known for their diverse applications in various fields such as agriculture, medicine, and materials science. These compounds are characterized by the presence of two sulfur atoms that can coordinate with metal ions, forming stable complexes. The unique structural properties of dithiocarbamates make them valuable in different scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Carbomethoxymethyl benzylmethyl dithiocarbamate can be synthesized through a one-pot reaction involving amines, carbon disulfide (CS₂), and alkyl halides. This method is highly efficient and does not require a catalyst, making it an atom-economic process for producing S-alkyl thiocarbamates . Another method involves a copper-mediated three-component coupling reaction of boronic acids, amines, and carbon disulfide, which offers mild reaction conditions and high functional-group tolerance .

Industrial Production Methods

Industrial production of dithiocarbamates often involves the reaction of primary or secondary amines with carbon disulfide under alkaline conditions. This process is scalable and can be carried out in water, making it environmentally friendly. The resulting dithiocarbamates can be further purified and characterized using techniques such as FTIR and UV–vis spectroscopy .

Chemical Reactions Analysis

Types of Reactions

Carbomethoxymethyl benzylmethyl dithiocarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reactions are typically carried out under mild conditions to preserve the integrity of the dithiocarbamate group .

Major Products Formed

The major products formed from these reactions include disulfides, thiols, and substituted dithiocarbamates. These products are valuable intermediates in the synthesis of more complex molecules and materials .

Scientific Research Applications

Carbomethoxymethyl benzylmethyl dithiocarbamate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of carbomethoxymethyl benzylmethyl dithiocarbamate involves its ability to bind to metal ions, forming stable complexes. This binding can inhibit the activity of metal-dependent enzymes by blocking their active sites. The compound’s strong affinity for metals also allows it to disrupt metal homeostasis in biological systems, leading to its antimicrobial and antifungal effects .

Comparison with Similar Compounds

Similar Compounds

    Sodium N-ethyl-N-phenyldithiocarbamate: Used in similar applications but differs in its metal-binding properties.

    Tetramethylthiuram disulfide: Known for its use in rubber vulcanization and as a fungicide.

    Zinc diethyldithiocarbamate: Commonly used in agriculture as a pesticide

Uniqueness

Carbomethoxymethyl benzylmethyl dithiocarbamate stands out due to its specific structural features, which allow for unique coordination geometries with metal ions. This makes it particularly effective in applications requiring precise metal binding and complex formation .

Properties

CAS No.

64057-87-0

Molecular Formula

C12H15NO2S2

Molecular Weight

269.4 g/mol

IUPAC Name

methyl 2-[benzyl(methyl)carbamothioyl]sulfanylacetate

InChI

InChI=1S/C12H15NO2S2/c1-13(8-10-6-4-3-5-7-10)12(16)17-9-11(14)15-2/h3-7H,8-9H2,1-2H3

InChI Key

WALPFCHWMYDJPG-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=CC=C1)C(=S)SCC(=O)OC

Origin of Product

United States

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